Azilsartan is a potent, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor. [, , , ] It is classified as an angiotensin II receptor blocker (ARB), a class of drugs primarily used to treat hypertension. [, , , , , , ] Azilsartan exists in two forms: Azilsartan medoxomil and Azilsartan acid. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, Azilsartan, before systemic absorption. [, , ]
Azilsartan is derived from benzimidazole and is classified under the International Nonproprietary Names (INN) system as azilsartan. The compound is often formulated as azilsartan medoxomil, a prodrug that undergoes hydrolysis to release the active form of azilsartan in the body. The synthesis of azilsartan has been extensively studied, with various methods developed to optimize yield and purity.
The synthesis of azilsartan typically involves several key steps:
Azilsartan has the following molecular structure:
The three-dimensional arrangement of atoms in azilsartan contributes to its binding affinity for the angiotensin II receptor, which is crucial for its pharmacological activity .
Azilsartan participates in several significant chemical reactions, primarily during its synthesis:
These reactions are critical for ensuring that azilsartan retains its therapeutic properties while minimizing impurities .
Azilsartan functions by selectively blocking the angiotensin II type 1 receptor (AT1). This inhibition leads to:
The efficacy of azilsartan in lowering blood pressure has been demonstrated in numerous clinical trials, confirming its role as an effective treatment for hypertension .
Azilsartan exhibits several important physical and chemical properties:
These properties influence both the formulation of azilsartan for therapeutic use and its behavior within biological systems .
Azilsartan's primary application is in the treatment of hypertension. It is used alone or in combination with other antihypertensive agents to achieve optimal blood pressure control. Additionally, research continues into its potential benefits in reducing cardiovascular events such as heart attacks and strokes due to its protective effects on vascular health.
Moreover, ongoing studies are exploring its use in various other conditions influenced by the renin-angiotensin system, including heart failure and chronic kidney disease .
Azilsartan medoxomil (AZM) exemplifies advanced prodrug engineering to overcome the parent drug’s poor solubility. The medoxomil moiety, a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, is covalently linked to azilsartan’s carboxylic acid group. This modification transforms azilsartan from a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability) into a more lipophilic prodrug. The activation pathway involves enzymatic hydrolysis by carboxylesterases in the intestinal epithelium and liver, cleaving the ester bond to release active azilsartan and the inert medoxomil moiety. This hydrolysis occurs rapidly during absorption, ensuring minimal systemic exposure to the prodrug and efficient delivery of the active compound. The design capitalizes on the high metabolic lability of ester bonds in physiological environments, aligning with modern prodrug strategies that exploit endogenous enzymatic pathways for site-specific activation [1] [6].
Cocrystallization has emerged as a key strategy to enhance azilsartan’s aqueous solubility without covalent modification. By pairing azilsartan (AZ) with pharmaceutically acceptable coformers, cocrystals disrupt the parent crystal lattice, improving dissolution. Key examples include:
Table 1: Solubility Enhancement of Azilsartan Cocrystals
Cocrystal System | Molar Ratio | Solubility vs. Pure AZ | Key Interaction |
---|---|---|---|
Azilsartan-Nicotinamide | 1:2 | 3.39× | O−H···N (carboxylic acid–pyridine) |
Azilsartan-BIP | 2:1 | 1.8× | N−H···N (benzimidazole–pyridine) |
Azilsartan-BPE | 2:1 | 2.1× | N−H···N (benzimidazole–pyridine) |
Cyclodextrin-based metal-organic frameworks (CD-MOFs) further amplify solubility. Encapsulation of azilsartan in γ-CD-MOFs increases solubility by 340-fold compared to the free drug, leveraging the porous framework to prevent drug aggregation and enhance surface area [6] [8].
Single-crystal X-ray diffraction (SCXRD) reveals that azilsartan cocrystals universally exploit N−H···N hydrogen bonds to direct their supramolecular assembly. In AZ-BIP and AZ-BPE, the benzimidazole N−H of azilsartan donates a proton to the pyridyl nitrogen of the coformer (N−H···N distances: 1.78–1.88 Å; angles: 169°–175°). These interactions generate discrete trimeric units (two AZ molecules + one coformer) resembling molecular "sandwiches." The robustness of N−H···N bonds arises from the complementary pKa values: azilsartan’s benzimidazole (pKa ≈ 4.9) acts as a donor, while bipyridine-type coformers (pKa ≈ 3.5–4.5) serve as acceptors. This synergy enables predictable cocrystal design guided by acid-base pairing principles [5] [9].
Table 2: Hydrogen Bond Geometry in Azilsartan Cocrystals
Cocrystal | Interaction | D−H···A Distance (Å) | Angle (°) | Supramolecular Motif |
---|---|---|---|---|
AZ-BIP | N1−H1···N5 | 1.88 | 172 | Trimeric sandwich |
AZ-BPE | N1−H1···N5 | 1.78 | 175 | Trimeric sandwich |
AZ-Type I* | O4−H4···O3 | 1.75 | 171 | Carboxylic acid dimer |
*Pure azilsartan polymorph for comparison [9]
Beyond discrete trimers, azilsartan cocrystals exhibit extended architectures through secondary hydrogen bonds. In AZ-BIP and AZ-BPE, the carboxylic acid O−H of azilsartan forms O−H···N bonds with the second pyridyl nitrogen of the coformer (O−H···N distances: 1.70–1.75 Å; angles: 169°–171°). This propagates the trimeric units into infinite 1D chains (Fig. 1). The directional preference of O−H···N bonds (near-linear geometry) ensures high lattice stability, while the flexibility of pyridyl linkers allows adaptation to steric constraints. This hierarchical assembly—primary N−H···N bonds defining the core unit, secondary O−H···N bonds enabling polymerization—demonstrates how multifunctional APIs like azilsartan (bearing both benzimidazole and carboxylic acid groups) can be engineered into stable supramolecular pharmaceuticals [5] [7].
Fig. 1: Supramolecular Architecture of AZ-BPE Cocrystal
(AZ)benzimidazole-N−H···N(pyridyl)-[BPE]-N(pyridyl)···H−O(carboxylic acid)-(AZ)
Linear 1D chain formed via sequential N−H···N and O−H···N hydrogen bonds
In pure azilsartan (Type I crystal), similar O−H···O interactions dominate, with carboxylic acid dimers (O−H···O distance: 1.75 Å) creating centrosymmetric rings. However, the absence of coformers limits solubility, underscoring how cocrystals disrupt dense homomeric packing to enhance dissolution [9].
Table 3: Torsional Flexibility in Azilsartan Systems
System | Torsion Angle | Value (°) | Conformational Implication |
---|---|---|---|
AZ-Type I | N1−C2−C3−C4 (oxadiazole-phenyl) | 68.9 | Non-planar ring linkage |
AZ-Type I | C3−C8−C9−C10 (biphenyl) | 118.3 | Orthogonal twist |
AZ-BPE | Between AZ and BPE planes | ~60 | Adaptive coformer geometry [9] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7